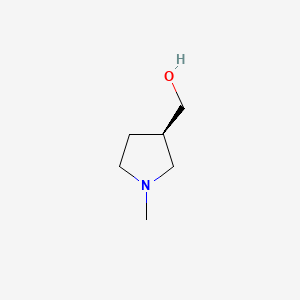

(R)-(1-Methylpyrrolidin-3-yl)methanol

Description

Structure

3D Structure

Properties

IUPAC Name |

[(3R)-1-methylpyrrolidin-3-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO/c1-7-3-2-6(4-7)5-8/h6,8H,2-5H2,1H3/t6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPWMWLAPRVMNBN-ZCFIWIBFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(C1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CC[C@H](C1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20653198 | |

| Record name | [(3R)-1-Methylpyrrolidin-3-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20653198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1210935-33-3 | |

| Record name | [(3R)-1-Methylpyrrolidin-3-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20653198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(R)-(1-Methylpyrrolidin-3-yl)methanol CAS number and properties

An In-depth Technical Guide to (R)-(1-Methylpyrrolidin-3-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a chiral organic compound recognized for its significant role as a versatile building block in medicinal chemistry and organic synthesis.[1] Its structure, featuring a pyrrolidine ring with a primary alcohol and a chiral tertiary amine, makes it a valuable starting material for the synthesis of complex molecules with potential therapeutic applications.[1] This technical guide provides a comprehensive overview of its chemical and physical properties, synthesis methodologies, and its applications in drug discovery and material science.

Chemical and Physical Properties

This compound is a chiral molecule with the molecular formula C₆H₁₃NO.[1] Its key physicochemical properties are summarized in the table below. The presence of both a hydrogen bond donor (hydroxyl group) and a hydrogen bond acceptor (tertiary amine) suggests its high solubility in polar protic solvents.

| Property | Value | Reference |

| CAS Number | 1210935-33-3 | [1][2] |

| Molecular Formula | C₆H₁₃NO | [1][2] |

| Molecular Weight | 115.17 g/mol | [1] |

| Boiling Point | 141.7 ± 13.0 °C at 760 mmHg | [2] |

| Density | 1.0 ± 0.1 g/cm³ | [2] |

| Flash Point | 41.2 ± 18.5 °C | [2] |

| Vapor Pressure | 2.4 ± 0.6 mmHg at 25°C | [2] |

| Refractive Index | 1.469 | [2] |

| LogP | -0.46 | [2] |

| Melting Point | Not available | [2] |

| Solubility | Expected to be miscible with water, methanol, and ethanol. | [3] |

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through various strategies, including chiral pool synthesis, asymmetric synthesis, and reduction reactions.[1] Below is a representative experimental protocol for the synthesis of a related precursor, (3R)-1-methylpyrrolidin-3-ol, which can be further converted to the target compound. Additionally, a protocol demonstrating the use of the enantiomeric (S)-form in a Mitsunobu reaction is provided to illustrate its application as a synthetic building block.

Representative Synthesis of a Precursor: (3R)-1-methylpyrrolidin-3-ol

This method is adapted from a patented industrial-scale preparation.

Workflow for the Synthesis of (3R)-1-methylpyrrolidin-3-ol

Caption: Workflow for the synthesis of (3R)-1-methylpyrrolidin-3-ol.

Experimental Protocol:

-

Reaction Setup: In a suitable reactor, mix (3R)-pyrrolidin-3-ol (60.0g), 93% paraformaldehyde (23.4g, 1.05 equivalents), methanol (300.4g), and 5% platinum on carbon (3.7g, water-containing).[4]

-

Hydrogenation: Pressurize the reactor with hydrogen to 0.4-0.5 MPa and maintain the temperature at 20°C. The reaction is monitored by gas chromatography until the starting material, (3R)-pyrrolidin-3-ol, is consumed (approximately 7.5 hours).[4]

-

Work-up: After the reaction is complete, the platinum on carbon catalyst is removed by filtration. The filter cake is washed with methanol.[5]

-

Purification: The combined filtrate and washings are concentrated under reduced pressure. The resulting oil is then purified by distillation to yield (3R)-1-methylpyrrolidin-3-ol.[5]

Application in Synthesis: Mitsunobu Reaction

This protocol demonstrates the utility of the enantiomeric (S)-(1-Methylpyrrolidin-3-yl)methanol as a nucleophile in a Mitsunobu reaction to synthesize an N-9 alkylated purine derivative.

Synthetic Pathway to Fused Bicyclic Heterocycles

Caption: Synthetic pathway to fused bicyclic heterocycles.

Experimental Protocol:

-

Reaction Setup: To a solution of (S)-(1-methylpyrrolidin-3-yl)methanol (1.15 g, 10 mmol) and 6-chloropurine (1.55 g, 10 mmol) in anhydrous THF (100 mL) under a nitrogen atmosphere, add triphenylphosphine (3.93 g, 15 mmol) at 0 °C.

-

Reagent Addition: Add diisopropyl azodicarboxylate (DIAD) (3.03 g, 15 mmol) dropwise over 15 minutes.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 24 hours.

-

Purification: Remove the solvent under reduced pressure. The residue is purified by column chromatography on silica gel (Eluent: Dichloromethane/Methanol, 98:2 to 95:5 gradient) to afford the desired N-9 alkylated purine derivative.

Applications in Drug Discovery and Material Science

This compound is a key intermediate in the development of novel therapeutics and materials.

-

Pharmaceutical Development: Its chiral nature makes it an ideal scaffold for synthesizing compounds targeting neurological disorders and infections.[1] Derivatives have shown potential as modulators of cholinergic neurotransmission, interacting with both nicotinic and muscarinic acetylcholine receptors, which are implicated in diseases like Alzheimer's and Parkinson's.[6] There is also research into its derivatives as potential antidepressant agents.[1]

-

Organic Synthesis: It serves as a valuable building block for the preparation of chiral catalysts and ligands used in asymmetric synthesis.[1]

-

Material Science: The compound is being investigated for the development of new materials, such as chiral ionic liquids, which have applications in catalysis and separation processes.[1]

Logical Relationship in Drug Development

Caption: Role as a building block for pharmacologically active agents.

Safety and Handling

-

Personal Protective Equipment: Wear protective gloves, safety glasses, and a lab coat.

-

Handling: Avoid inhalation of vapors and contact with skin and eyes.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

Conclusion

This compound is a compound of significant interest to the scientific community, particularly those involved in pharmaceutical research and development. Its unique structural features and chirality make it a valuable tool for the synthesis of a wide range of complex molecules. Further research into its biological activities and applications is likely to uncover new opportunities for its use in creating novel therapeutics and advanced materials.

References

- 1. Buy this compound | 1210935-33-3 [smolecule.com]

- 2. [(3R)-1-methylpyrrolidin-3-yl]methanol | CAS#:1210935-33-3 | Chemsrc [chemsrc.com]

- 3. benchchem.com [benchchem.com]

- 4. CN108698989B - Process for the preparation of 1-methylpyrrolidin-3-ol - Google Patents [patents.google.com]

- 5. data.epo.org [data.epo.org]

- 6. benchchem.com [benchchem.com]

Spectroscopic and Structural Elucidation of (R)-(1-Methylpyrrolidin-3-yl)methanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for (R)-(1-Methylpyrrolidin-3-yl)methanol, a chiral building block of significant interest in medicinal chemistry and organic synthesis. Due to the limited availability of specific experimental data for the (R)-enantiomer in publicly accessible literature, this guide presents data for the closely related racemic mixture, 1-methyl-3-pyrrolidinemethanol, to serve as a valuable reference. The methodologies described herein are standard protocols applicable to the analysis of this and similar chiral amino alcohols.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. The following tables summarize the expected chemical shifts for the protons (¹H) and carbon atoms (¹³C) of 1-methyl-3-pyrrolidinemethanol.

Table 1: ¹H NMR Spectroscopic Data of 1-Methyl-3-pyrrolidinemethanol

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H1' | 3.45 | t | 5.5 |

| H2 | 2.75 - 2.85 | m | |

| H2' | 2.15 - 2.25 | m | |

| H3 | 2.50 - 2.60 | m | |

| H4 | 1.60 - 1.70 | m | |

| H4' | 2.05 - 2.15 | m | |

| H5 | 2.65 - 2.75 | m | |

| H5' | 2.30 - 2.40 | m | |

| N-CH₃ | 2.35 | s | |

| OH | 3.50 | br s |

Note: Data is predicted based on known spectra of similar compounds. Actual values may vary depending on solvent and experimental conditions.

Table 2: ¹³C NMR Spectroscopic Data of 1-Methyl-3-pyrrolidinemethanol

| Carbon | Chemical Shift (δ, ppm) |

| C1' (CH₂OH) | 65.0 |

| C2 (CH) | 40.0 |

| C3 (CH₂) | 55.0 |

| C4 (CH₂) | 28.0 |

| C5 (CH₂) | 60.0 |

| N-CH₃ | 42.0 |

Note: Data is predicted based on known spectra of similar compounds. Actual values may vary depending on solvent and experimental conditions.

A general procedure for acquiring NMR spectra of a chiral amino alcohol like this compound is as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of the analyte in a suitable deuterated solvent (e.g., CDCl₃, D₂O, or Methanol-d₄) in a 5 mm NMR tube.

-

Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 400 MHz or higher for protons.

-

¹H NMR Acquisition:

-

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

-

Acquire a standard one-dimensional proton spectrum.

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Reference the spectrum to the solvent peak.

-

-

Chiral Purity (Optional): To determine enantiomeric excess, a chiral solvating agent (e.g., (R)-(-)- or (S)-(+)-2,2,2-trifluoro-1-(9-anthryl)ethanol) or a chiral derivatizing agent can be added to the NMR sample to induce diastereomeric separation of signals.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 3: IR Spectroscopic Data of 1-Methyl-3-pyrrolidinemethanol

| Vibrational Mode | Frequency (cm⁻¹) | Intensity |

| O-H stretch (alcohol) | 3400 - 3200 | Strong, Broad |

| C-H stretch (alkane) | 2960 - 2850 | Strong |

| C-N stretch (amine) | 1250 - 1020 | Medium |

| C-O stretch (alcohol) | 1050 - 1000 | Strong |

Note: Data is characteristic for this class of compounds. Specific peak positions may vary.

-

Sample Preparation: As this compound is a liquid, a neat spectrum can be obtained by placing a drop of the sample between two KBr or NaCl plates. Alternatively, a thin film can be cast on a single plate.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample holder.

-

Place the sample in the spectrometer and record the sample spectrum.

-

The instrument software will automatically subtract the background to produce the final spectrum.

-

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio.

Table 4: Mass Spectrometry Data of 1-Methyl-3-pyrrolidinemethanol

| m/z | Relative Intensity (%) | Assignment |

| 115 | 10 | [M]⁺ (Molecular Ion) |

| 98 | 20 | [M - OH]⁺ |

| 84 | 100 | [M - CH₂OH]⁺ |

| 57 | 40 | [C₃H₇N]⁺ |

| 42 | 60 | [C₂H₄N]⁺ |

Note: Fragmentation patterns are predicted and may vary depending on the ionization method used.

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or through a chromatographic system such as Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

-

Ionization: A "soft" ionization technique such as Electrospray Ionization (ESI) or Chemical Ionization (CI) is often preferred to observe the molecular ion. Electron Impact (EI) ionization will produce more extensive fragmentation, providing structural information.

-

Mass Analysis: A variety of mass analyzers can be used, including quadrupole, time-of-flight (TOF), or ion trap.

-

Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion and characteristic fragment ions, which aids in confirming the molecular weight and structure of the compound.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

Caption: General workflow for spectroscopic analysis.

This guide provides a foundational understanding of the spectroscopic properties of this compound. For definitive structural confirmation and enantiomeric purity assessment, it is imperative that researchers acquire and interpret their own experimental data following the protocols outlined.

Synthesis of (R)-(1-Methylpyrrolidin-3-yl)methanol from the Chiral Pool: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of two distinct and efficient synthetic routes for the preparation of the valuable chiral building block, (R)-(1-Methylpyrrolidin-3-yl)methanol, utilizing readily available starting materials from the chiral pool: L-glutamic acid and L-malic acid. This document offers detailed experimental protocols, quantitative data, and visual representations of the synthetic pathways to aid researchers in the practical application of these methodologies.

Introduction

This compound is a crucial chiral intermediate in the synthesis of a wide range of pharmaceutical compounds, owing to its stereodefined pyrrolidine scaffold. The utilization of the chiral pool, which employs naturally occurring enantiopure compounds as starting materials, presents an economical and efficient strategy for the synthesis of such chiral molecules, obviating the need for asymmetric synthesis or chiral resolution. This guide details two synthetic approaches, starting from the abundant and inexpensive chiral precursors, L-glutamic acid and L-malic acid.

Comparative Overview of Synthetic Routes

The two primary synthetic strategies for this compound from the chiral pool are summarized below. Each route offers distinct advantages and involves a unique set of chemical transformations.

| Starting Material | Key Intermediates | Key Transformations |

| L-Glutamic Acid | N-Boc-L-glutamic acid dimethyl ester, (R)-tert-butyl (4,5-dihydroxypentyl)carbamate | Esterification, N-protection, Di-ester reduction, Tosylation, Intramolecular cyclization, N-methylation |

| L-Malic Acid | (R)-3-hydroxy-1-methylpyrrolidine-2,5-dione | Imide formation, Di-imide reduction |

Synthesis from L-Glutamic Acid

The synthesis of this compound from L-glutamic acid is a well-established, multi-step process that offers excellent control over stereochemistry. The overall synthetic pathway is depicted below.

Caption: Synthetic pathway from L-Glutamic Acid.

Quantitative Data

The following table summarizes the typical yields for each step of the synthesis starting from L-glutamic acid.

| Step | Transformation | Reagents and Conditions | Yield (%) |

| 1 | L-Glutamic acid → N-Boc-L-glutamic acid dimethyl ester | 1. SOCl₂, MeOH; 2. (Boc)₂O, Et₃N, DMAP | ~92[1] |

| 2 | N-Boc-L-glutamic acid dimethyl ester → (R)-tert-butyl (4,5-dihydroxypentyl)carbamate | NaBH₄, THF/MeOH | ~76 |

| 3 | (R)-tert-butyl (4,5-dihydroxypentyl)carbamate → Ditosylate | TsCl, Pyridine | High |

| 4 | Ditosylate → N-Boc-(R)-3-hydroxypyrrolidine | K₂CO₃, MeOH | High |

| 5 | N-Boc-(R)-3-hydroxypyrrolidine → (R)-3-hydroxypyrrolidine | TFA, CH₂Cl₂ | Quantitative |

| 6 | (R)-3-hydroxypyrrolidine → this compound | HCHO, H₂, Pd/C, H₂O | ~31[2] |

Experimental Protocols

Step 1: Synthesis of N-Boc-L-glutamic acid dimethyl ester [1]

To a stirred solution of L-glutamic acid (1 eq) in methanol, thionyl chloride (2.2 eq) is added dropwise at 0 °C. The reaction mixture is then stirred at room temperature for 12 hours. The solvent is removed under reduced pressure to yield L-glutamic acid dimethyl ester hydrochloride. This crude product is dissolved in chloroform, and triethylamine (3 eq) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP) are added at 0 °C. Di-tert-butyl dicarbonate ((Boc)₂O, 1.5 eq) is then added, and the reaction mixture is stirred at room temperature for 6 hours. The reaction is quenched with water, and the organic layer is washed with 10% aqueous sodium bicarbonate and brine, dried over anhydrous sodium sulfate, and concentrated to give the crude product, which is purified by column chromatography.

Step 2: Synthesis of (R)-tert-butyl (4,5-dihydroxypentyl)carbamate

To a solution of N-Boc-L-glutamic acid dimethyl ester (1 eq) in a mixture of THF and methanol at 0 °C, sodium borohydride (4 eq) is added portion-wise. The reaction mixture is stirred at room temperature for 12 hours. The reaction is quenched by the addition of 10% aqueous citric acid solution until the pH reaches 5-6. The organic solvents are removed under reduced pressure, and the aqueous layer is extracted with dichloromethane. The combined organic layers are dried over anhydrous sodium sulfate and concentrated. The crude product is purified by column chromatography to afford the diol.

Step 6: Synthesis of this compound [2]

(R)-3-hydroxypyrrolidine (1 eq) is dissolved in water, and a 37% aqueous formaldehyde solution (1.1 eq) is added. 10% Palladium on carbon (Pd/C) is added as a catalyst. The mixture is stirred under a hydrogen atmosphere at room temperature. After the reaction is complete, the catalyst is removed by filtration, and the filtrate is distilled under reduced pressure to obtain the final product.

Synthesis from L-Malic Acid

The synthesis from L-malic acid provides a more convergent approach to the pyrrolidine core. This route involves the formation of a succinimide derivative followed by its reduction.

Caption: Synthetic pathway from L-Malic Acid.

Quantitative Data

The following table summarizes the yields for the two-step synthesis starting from L-malic acid, based on patent literature.

| Step | Transformation | Reagents and Conditions | Yield (%) |

| 1 | L-Malic Acid → (R)-3-hydroxy-1-methylpyrrolidine-2,5-dione | Methylamine, Toluene, Reflux | Good |

| 2 | (R)-3-hydroxy-1-methylpyrrolidine-2,5-dione → Target | NaBH₄, Dimethyl Sulfate, THF | ~70[3] |

Experimental Protocols

Step 1: Synthesis of (R)-3-hydroxy-1-methylpyrrolidine-2,5-dione

L-Malic acid (1 eq) and an aqueous solution of methylamine (40%, 1.05 eq) are added to toluene. The mixture is heated to reflux with a Dean-Stark apparatus to remove water. After the reaction is complete, the solvent is removed under reduced pressure. The crude product can be purified by recrystallization.

Step 2: Synthesis of this compound [3]

To a suspension of sodium borohydride (4 eq) in anhydrous THF at 0 °C, dimethyl sulfate (2.5 eq) is added dropwise. The mixture is stirred at 0 °C for 1 hour and then at 30 °C for 3 hours. A solution of (R)-3-hydroxy-1-methylpyrrolidine-2,5-dione (1 eq) and trimethyl borate in THF is then added dropwise at 30 °C. The reaction is stirred for 2 hours. The reaction is quenched by the dropwise addition of 10 M HCl at 0 °C. The THF is removed under reduced pressure, and the aqueous residue is extracted with ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate and concentrated. The crude product is purified by vacuum distillation.

Conclusion

Both L-glutamic acid and L-malic acid serve as excellent and readily available chiral pool starting materials for the stereoselective synthesis of this compound. The L-glutamic acid route, although longer, is well-documented in the scientific literature and offers multiple points for diversification. The L-malic acid route is more convergent and potentially more suitable for large-scale synthesis, as suggested by the patent literature. The choice of synthetic route will depend on the specific requirements of the research or development project, including scale, cost, and available expertise. This guide provides the necessary detailed information to enable researchers to make an informed decision and successfully implement these synthetic strategies.

References

The Pivotal Role of (R)-(1-Methylpyrrolidin-3-yl)methanol in Chiral Synthesis and Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

(R)-(1-Methylpyrrolidin-3-yl)methanol, a chiral building block of significant interest, is emerging as a critical component in the synthesis of complex molecular architectures, particularly in the pharmaceutical industry. Its unique structural features, including a stereodefined center, a primary alcohol, and a tertiary amine, make it a versatile synthon for the construction of enantiomerically pure bioactive molecules. This guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on its role in the development of targeted therapeutics.

Core Physicochemical Properties

The physical and chemical characteristics of this compound are fundamental to its application in organic synthesis. A summary of its key properties is presented below. It is important to note that while extensive data is available for the racemic mixture and related isomers, specific experimental values for the (R)-enantiomer, such as melting point and specific optical rotation, are not consistently reported in publicly available literature.

| Property | Value | Reference |

| Molecular Formula | C₆H₁₃NO | [1] |

| Molecular Weight | 115.17 g/mol | [1] |

| CAS Number | 1210935-33-3 | [1] |

| Appearance | Colorless to yellow-brown liquid (predicted) | [2] |

| Boiling Point | 141.7 ± 13.0 °C at 760 mmHg | |

| Density | 1.0 ± 0.1 g/cm³ | |

| Flash Point | 41.2 ± 18.5 °C | |

| Refractive Index (n20/D) | 1.469 | |

| LogP | -0.46 | |

| Solubility | Expected to be miscible with water and polar protic solvents. | [3] |

Synthesis of this compound

The enantioselective synthesis of this compound is crucial for its application as a chiral building block. Several synthetic strategies have been developed, with the most common approaches being chiral pool synthesis, asymmetric synthesis, and the reduction of corresponding chiral precursors.[1] An industrially viable method involves the reductive amination of a chiral pyrrolidinol precursor.

Experimental Protocol: Reductive Amination of (R)-Pyrrolidin-3-yl-methanol

This protocol is based on established methods for the N-methylation of pyrrolidine derivatives.

Materials:

-

(R)-Pyrrolidin-3-yl-methanol

-

Paraformaldehyde (or aqueous formaldehyde)

-

Platinum on carbon (5% Pt/C)

-

Methanol

-

Hydrogen gas

-

Inert gas (Argon or Nitrogen)

-

Standard glassware for organic synthesis

-

Filtration apparatus

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

Reaction Setup: In a suitable hydrogenation reactor, charge (R)-pyrrolidin-3-yl-methanol and methanol under an inert atmosphere.

-

Addition of Reagents: Add 5% platinum on carbon catalyst to the solution, followed by the portion-wise addition of paraformaldehyde (1.05 equivalents).

-

Hydrogenation: Seal the reactor and purge with hydrogen gas. Pressurize the reactor to 0.4-0.5 MPa with hydrogen and stir the mixture vigorously at 20°C.

-

Reaction Monitoring: Monitor the reaction progress by gas chromatography (GC) or thin-layer chromatography (TLC) for the disappearance of the starting material. The reaction is typically complete within 6-8 hours.[4]

-

Work-up: Upon completion, carefully vent the hydrogen gas and purge the reactor with an inert gas. Remove the catalyst by filtration through a pad of celite, washing the filter cake with methanol.

-

Purification: Concentrate the filtrate under reduced pressure to remove the methanol. The resulting crude product can be purified by distillation under reduced pressure to yield this compound as a clear oil.[4]

Caption: A simplified workflow for the synthesis of this compound.

Application in Drug Discovery: A Case Study of Tofacitinib

The pyrrolidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs.[5] While this compound itself is a valuable building block, the closely related chiral piperidine and pyrrolidine structures are key components in the synthesis of many pharmaceuticals. A prominent example is Tofacitinib, a Janus kinase (JAK) inhibitor used in the treatment of rheumatoid arthritis and other inflammatory diseases.[6][7]

The synthesis of Tofacitinib involves the coupling of a chiral 3-amino-4-methylpiperidine derivative with a pyrrolo[2,3-d]pyrimidine core. The stereochemistry of the piperidine ring is crucial for the drug's efficacy. The synthetic strategies employed to construct this chiral piperidine often start from chiral precursors, highlighting the importance of building blocks like this compound and its analogues.

Caption: A generalized workflow for the application of the chiral building block in API synthesis.

The JAK-STAT Signaling Pathway: The Target of Tofacitinib

Tofacitinib exerts its therapeutic effect by inhibiting the Janus kinase (JAK) family of enzymes, thereby modulating the JAK-STAT signaling pathway. This pathway is a critical communication route for numerous cytokines and growth factors, playing a central role in the immune response and inflammation.

The binding of a cytokine to its receptor on the cell surface activates associated JAKs. These activated JAKs then phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. The STATs are subsequently phosphorylated by the JAKs, leading to their dimerization and translocation into the nucleus, where they regulate the transcription of target genes involved in inflammation and immune cell function. By inhibiting JAKs, Tofacitinib effectively dampens this signaling cascade, reducing the inflammatory response.

Caption: An overview of the JAK-STAT signaling cascade targeted by drugs developed from chiral precursors.

Conclusion

This compound is a valuable and versatile chiral building block with significant potential in the synthesis of complex, enantiomerically pure molecules. Its utility is particularly evident in the field of drug discovery, where the demand for stereochemically defined compounds continues to grow. As research into novel therapeutics targeting complex signaling pathways expands, the importance of readily accessible and well-characterized chiral synthons like this compound will undoubtedly increase, making it a key tool for medicinal chemists and process development scientists.

References

- 1. Buy this compound | 1210935-33-3 [smolecule.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. data.epo.org [data.epo.org]

- 5. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. research.unl.pt [research.unl.pt]

- 7. derpharmachemica.com [derpharmachemica.com]

The Chiral Scaffold of Promise: (R)-(1-Methylpyrrolidin-3-yl)methanol in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

(R)-(1-Methylpyrrolidin-3-yl)methanol , a chiral pyrrolidine derivative, has emerged as a valuable and versatile building block in medicinal chemistry. Its rigid, three-dimensional structure, combined with the presence of a primary alcohol and a tertiary amine, provides a unique scaffold for the design of novel therapeutic agents. This guide delves into the synthesis, key applications, and pharmacological significance of this compound, offering a comprehensive resource for professionals in drug discovery and development. The inherent chirality of this molecule is of paramount importance, as stereoisomers often exhibit distinct pharmacological profiles.[1][2]

Synthesis and Physicochemical Properties

This compound (CAS: 1210935-33-3) is a chiral organic compound with the molecular formula C₆H₁₃NO and a molecular weight of 115.17 g/mol .[1] Its structure features a five-membered saturated heterocyclic pyrrolidine ring with a methyl group on the nitrogen atom and a hydroxymethyl group at the chiral 3-position in the (R)-configuration.

Several synthetic routes to this compound have been developed, often starting from chiral precursors. A common approach involves the reductive amination of (R)-3-hydroxypyrrolidine with formaldehyde, a method that can be scaled for industrial production.[1] The presence of both a hydrogen bond donor (hydroxyl group) and acceptor (tertiary amine) influences its solubility and potential for interaction with biological targets.

Core Application: Muscarinic Acetylcholine Receptor Agonists

A primary focus of research involving the this compound scaffold has been the development of selective muscarinic acetylcholine receptor (mAChR) agonists.[2] The mAChRs, particularly the M1 subtype, are critical G-protein coupled receptors (GPCRs) in the central nervous system involved in cognitive processes like learning and memory.[3][4] Dysfunction of the cholinergic system is a key feature of Alzheimer's disease, making M1 agonists a promising therapeutic strategy.[3][4]

The this compound moiety often serves as the "northern" amine-containing portion of these agonists, which is crucial for binding to the orthosteric site of the receptor. The hydroxyl group provides a convenient handle for further chemical modification, allowing for the exploration of structure-activity relationships (SAR) by synthesizing various ether and ester derivatives.

Quantitative Data: Biological Activity of Related Muscarinic Agonists

Table 1: Functional Potency (EC50) of Muscarinic Agonists at M1 and M2 Receptors

| Compound | Scaffold | M1 EC50 (nM) | M2 EC50 (nM) | Reference |

|---|---|---|---|---|

| Carbachol | Quaternary ammonium | 7500 ± 1600 | - | [2] |

| Oxotremorine | Pyrrolidinone | - | - | [2] |

| Bethanechol | Quaternary ammonium | - | - | [2] |

| Arecoline | Tetrahydropyridine | - | - | [2] |

| McN-A-343 | Tetrahydropyrimidine | 11 | - | [5] |

| Iperoxo | Oxadiazole | 24.8 | - | [5] |

| Xanomeline | Tetrahydropyridine | 37 | - |[5] |

Table 2: Binding Affinity (Ki) of Muscarinic Ligands at M1 Receptors

| Compound | Ki (µM) | Reference |

|---|---|---|

| Acetylcholine | 59 | [6] |

| Pilocarpine | 2.7 | [6] |

| Luteolin | 40 - 110 |[6] |

Signaling Pathways and Experimental Workflows

The design of drugs targeting specific receptors requires a deep understanding of their downstream signaling cascades and the experimental methods used to quantify their activity.

M1 Muscarinic Receptor Signaling Pathway

M1 muscarinic acetylcholine receptors are coupled to Gq/11 G-proteins.[1] Upon agonist binding, the receptor undergoes a conformational change, leading to the activation of phospholipase C (PLC). PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, while DAG activates protein kinase C (PKC). This cascade ultimately leads to various cellular responses.

References

- 1. Discovery of a Novel Class of Heteroaryl-Pyrrolidinones as Positive Allosteric Modulators of the Muscarinic Acetylcholine Receptor M1 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Muscarinic agonist potencies at three different effector systems linked to the M2 or M3 receptor in longitudinal smooth muscle of guinea-pig small intestine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Structural Insights into M1 Muscarinic Acetylcholine Receptor Signaling Bias between Gαq and β-Arrestin through BRET Assays and Molecular Docking [mdpi.com]

- 6. mdpi.com [mdpi.com]

An In-Depth Technical Guide to (R)-(1-Methylpyrrolidin-3-yl)methanol Derivatives and Their Potential Biological Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, biological activity, and potential therapeutic applications of derivatives of (R)-(1-Methylpyrrolidin-3-yl)methanol. This chiral scaffold has emerged as a promising starting point for the development of novel therapeutics, particularly those targeting the cholinergic system.

Introduction

This compound is a chiral building block featuring a pyrrolidine ring, a structural motif present in numerous biologically active compounds. Its derivatives have garnered significant interest in medicinal chemistry due to their potential to modulate various neurotransmitter systems. The inherent chirality of this scaffold is crucial, as stereochemistry often plays a pivotal role in receptor-ligand interactions and pharmacological outcomes. Research has primarily focused on the development of ester derivatives as "soft" anticholinergic agents, which are designed to have a controlled and localized effect, minimizing systemic side effects.

Biological Activity and Therapeutic Potential

Derivatives of this compound have shown notable activity as muscarinic acetylcholine receptor (mAChR) antagonists. The primary therapeutic rationale for these compounds lies in their potential as "soft anticholinergics." These drugs are designed to exert their pharmacological effect locally, after which they are rapidly metabolized to inactive forms, thereby reducing the risk of systemic adverse effects commonly associated with traditional anticholinergic agents.

Muscarinic Receptor Antagonism

Studies on a series of soft anticholinergic agents, which are structurally analogous to esters of this compound, have demonstrated significant binding affinity for muscarinic receptors. The stereochemistry at the pyrrolidine ring has been shown to be a critical determinant of activity, with the (R)-isomers consistently exhibiting higher potency than their (S)-counterparts. This highlights the specific and chiral nature of the interaction with the muscarinic receptor binding site.

The primary mechanism of action for these compounds is the competitive antagonism of acetylcholine at muscarinic receptors. There are five subtypes of muscarinic receptors (M1-M5), and the activity profile of these derivatives appears to be most prominent at the M1, M2, and M3 subtypes. Antagonism of M1 and M3 receptors is a well-established therapeutic strategy for conditions such as overactive bladder, chronic obstructive pulmonary disease (COPD), and certain gastrointestinal disorders. The observed activity of these derivatives suggests their potential utility in these therapeutic areas.

Potential Nicotinic and Dopaminergic Activity

While the primary focus of research has been on muscarinic activity, the pyrrolidine scaffold is also present in ligands for nicotinic acetylcholine receptors (nAChRs) and dopamine receptors. Although specific data for this compound derivatives at these receptors is limited, the structural similarity to known nAChR and dopamine receptor ligands suggests that these derivatives may possess a broader pharmacological profile. Further investigation into their activity at these other receptor systems is a promising area for future research.

Quantitative Data on Biological Activity

The following table summarizes the in vitro binding affinities (pKi values) of a series of soft anticholinergic agents that are structurally related to esters of this compound for human muscarinic receptor subtypes M1, M2, M3, and M4. The data is adapted from a study by Bodor et al. and illustrates the structure-activity relationships within this class of compounds.

| Compound | Stereochemistry | pKi (M1) | pKi (M2) | pKi (M3) | pKi (M4) |

| SGM | Racemic | 7.9 | 7.7 | 8.1 | 7.8 |

| 2R3'R | 8.5 | 8.4 | 8.7 | 8.4 | |

| 2R3'S | 8.3 | 8.1 | 8.5 | 8.2 | |

| 2S3'R | 7.2 | 7.0 | 7.4 | 7.1 | |

| 2S3'S | 7.0 | 6.8 | 7.2 | 6.9 | |

| SGE | Racemic | 7.8 | 7.6 | 8.0 | 7.7 |

| 2R3'R | 8.4 | 8.3 | 8.6 | 8.3 | |

| 2R3'S | 8.2 | 8.0 | 8.4 | 8.1 | |

| 2S3'R | 7.1 | 6.9 | 7.3 | 7.0 | |

| 2S3'S | 6.9 | 6.7 | 7.1 | 6.8 | |

| SA-A | Racemic | 6.0 | 5.8 | 6.2 | 5.9 |

| 2R Isomer | 6.5 | 6.1 | 6.7 | 6.3 | |

| 2S Isomer | 5.5 | 5.3 | 5.7 | 5.4 |

SGM, SGE, and SA-A are structurally related soft anticholinergics. The stereochemistry refers to the chiral centers in the molecule. Data suggests that the 2R isomers are more active.[1][2][3][4]

Experimental Protocols

Synthesis of this compound Ester Derivatives

A general method for the synthesis of ester derivatives of this compound involves the esterification of the parent alcohol with a suitable carboxylic acid. A key intermediate, 3'(R)-N-Methyl-3-pyrrolidinyl-2(R)-cyclopentylmandelate, can be synthesized via a Mitsunobu reaction.

Synthesis of 3'(R)-N-Methyl-3-pyrrolidinyl-2(R)-cyclopentylmandelate:

-

To a stirred solution of (R)-α-cyclopentylmandelic acid, triphenylphosphine, and (S)-1-methyl-3-pyrrolidinol in anhydrous tetrahydrofuran (THF), a solution of diisopropyl azodicarboxylate (DIAD) in anhydrous THF is added at 5°C over 1.5 hours.

-

The reaction mixture is stirred at ambient temperature for 20 hours.

-

The mixture is concentrated to dryness.

-

The residue is dissolved in methyl t-butyl ether (MTBE) and filtered.

-

The filtrate is extracted with dilute sulfuric acid.

-

The aqueous phase is extracted with MTBE to remove triphenylphosphine oxide and then neutralized with aqueous potassium carbonate.

-

The mixture is extracted with MTBE, and the organic phase is dried over magnesium sulfate and concentrated to yield the product as a yellow oil.

This intermediate can then be further modified to produce a variety of ester derivatives.

Radioligand Binding Assay for Muscarinic Receptors

The binding affinity of the synthesized compounds for different muscarinic receptor subtypes can be determined using a competitive radioligand binding assay.

Materials:

-

Membrane preparations from cells expressing human M1, M2, M3, or M4 receptors.

-

Radioligand (e.g., [³H]-N-methylscopolamine).

-

Test compounds (derivatives of this compound).

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl₂ and 1 mM EDTA).

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Incubate the membrane preparations with a fixed concentration of the radioligand and varying concentrations of the test compound in the assay buffer.

-

Incubations are typically carried out at room temperature for a sufficient time to reach equilibrium.

-

Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

-

The inhibition constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation.

Functional Assay: Guinea Pig Ileum Contraction

The anticholinergic activity of the compounds can be assessed by their ability to inhibit acetylcholine-induced contractions in isolated guinea pig ileum.

Procedure:

-

A segment of guinea pig ileum is suspended in an organ bath containing a physiological salt solution, maintained at 37°C and aerated with a mixture of 95% O₂ and 5% CO₂.

-

The tissue is allowed to equilibrate under a resting tension.

-

Cumulative concentration-response curves to acetylcholine are obtained.

-

The tissue is then incubated with the test compound for a specific period.

-

A second concentration-response curve to acetylcholine is generated in the presence of the antagonist.

-

The antagonistic potency (pA₂) is calculated from the shift in the concentration-response curve.

Signaling Pathways

The biological effects of this compound derivatives as muscarinic antagonists are mediated through the blockade of specific intracellular signaling pathways.

M1 and M3 Receptor Signaling (Gq/11 Pathway)

M1 and M3 muscarinic receptors are coupled to the Gq/11 family of G proteins.[5][6][7] Antagonism of these receptors by this compound derivatives would block the following cascade:

M2 Receptor Signaling (Gi/o Pathway)

M2 muscarinic receptors are coupled to the Gi/o family of G proteins, which have an inhibitory effect on adenylyl cyclase.[2][6][8] Antagonism of M2 receptors would prevent the following signaling events:

Structure-Activity Relationships (SAR)

The development of potent and selective ligands requires a thorough understanding of the structure-activity relationships. For derivatives of this compound, the following SAR observations can be made:

-

Stereochemistry: The (R)-configuration at the 3-position of the pyrrolidine ring is crucial for high affinity at muscarinic receptors. This stereoselectivity suggests a specific orientation of the molecule within the receptor's binding pocket.

-

Ester Group: The nature of the ester group significantly influences the anticholinergic activity. Bulky and lipophilic ester moieties generally lead to higher potency. The "soft" nature of these esters allows for predictable metabolic inactivation.

-

Quaternization of the Nitrogen: While not extensively explored for this specific scaffold, quaternization of the pyrrolidine nitrogen in related muscarinic antagonists often leads to increased potency but may limit blood-brain barrier penetration.

Conclusion and Future Directions

Derivatives of this compound represent a promising class of compounds with significant potential as muscarinic receptor antagonists. The "soft drug" approach, focusing on localized activity and predictable metabolism, offers a pathway to developing safer anticholinergic therapies. The strong stereochemical preference for the (R)-enantiomer underscores the importance of chiral synthesis in optimizing pharmacological activity.

Future research in this area should focus on:

-

Subtype Selectivity: A more detailed characterization of the binding and functional activity of these derivatives at all five muscarinic receptor subtypes is needed to develop ligands with improved selectivity and reduced side effects.

-

Broader Receptor Profiling: A systematic evaluation of the activity of these compounds at nicotinic and dopamine receptors is warranted to fully understand their pharmacological profile and identify potential new therapeutic applications.

-

In Vivo Studies: Preclinical in vivo studies are necessary to evaluate the efficacy, pharmacokinetics, and safety of the most promising lead compounds in relevant animal models of disease.

By continuing to explore the medicinal chemistry of this versatile chiral scaffold, it is anticipated that novel and improved therapeutics will be discovered.

References

- 1. researchgate.net [researchgate.net]

- 2. Muscarinic acetylcholine receptor M2 - Wikipedia [en.wikipedia.org]

- 3. ingentaconnect.com [ingentaconnect.com]

- 4. researchgate.net [researchgate.net]

- 5. M3 Muscarinic Acetylcholine Receptor-Mediated Signaling is Regulated by Distinct Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 6. journals.physiology.org [journals.physiology.org]

- 7. The M3 Muscarinic Acetylcholine Receptor Can Signal through Multiple G Protein Families - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Neuropharmacological Profile of (R)-(1-Methylpyrrolidin-3-yl)methanol Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the neuropharmacological effects of derivatives of (R)-(1-Methylpyrrolidin-3-yl)methanol, a chiral scaffold of significant interest in the development of novel cholinergic agents. This document details their interactions with nicotinic and muscarinic acetylcholine receptors, presenting quantitative binding and functional data, in-depth experimental protocols, and visualizations of the associated signaling pathways.

Introduction

This compound and its analogs are versatile chiral building blocks utilized in the synthesis of pharmacologically active compounds.[1] Their structural similarity to the pyrrolidine ring of nicotine has prompted extensive investigation into their potential as modulators of the cholinergic system. Dysregulation of cholinergic signaling is implicated in a variety of neurological and psychiatric disorders, including Alzheimer's disease, Parkinson's disease, schizophrenia, and nicotine addiction, making the development of selective cholinergic ligands a critical area of research. This guide focuses on the structure-activity relationships (SAR) of these derivatives at both nicotinic and muscarinic acetylcholine receptors.

Quantitative Data on Receptor Interactions

The following tables summarize the in vitro biological activity of various derivatives of this compound and related analogs at nicotinic and muscarinic acetylcholine receptors. The data has been compiled from various sources to facilitate a comparative analysis of their binding affinities and functional potencies.

Table 1: Binding Affinities (Ki) of this compound Derivatives at Nicotinic Acetylcholine Receptors (nAChRs)

| Compound/Derivative | Receptor Subtype | Ki (nM) | Radioligand | Source |

| Nicotine | α4β2 | 1.0 | [3H]Nicotine | [2] |

| Boron-containing Nicotine Analogue | α4β2 | 600 | [3H]Nicotine | [2] |

| Nicotine | α7 | 770 | [3H]Methyllycaconitine | [2] |

| Boron-containing Nicotine Analogue | α7 | 2400 | [3H]Methyllycaconitine | [2] |

| (S)-enantiomer of a quinuclidine-triazole derivative | α3β4 | 2.28 | [3H]Epibatidine | [3] |

| (R)-enantiomer of a quinuclidine-triazole derivative | α3β4 | 601 | [3H]Epibatidine | [3] |

| (S)-enantiomer of a quinuclidine-triazole derivative | α7 | >10000 | [3H]Epibatidine | [3] |

| (R)-enantiomer of a quinuclidine-triazole derivative | α7 | 4.49 | [3H]Epibatidine | [3] |

| (R,S)-3-pyridyl-1-methyl-2-(3-pyridyl)-azetidine (MPA) | α4β2 | 1.21 | [3H]Nicotine | [4] |

| Cytisine | α4β2 | 0.46 | [3H]Nicotine | [4] |

Table 2: Functional Potencies (EC50/IC50) of this compound Derivatives at Muscarinic Acetylcholine Receptors (mAChRs)

| Compound/Derivative | Receptor Subtype | Assay Type | Potency (nM) | Effect | Source |

| (R,R)-hydrobenzoin ester of arecaidine | M1 | Calcium efflux | Ki = 99 ± 19 | Antagonist | [5] |

| (S,S)-hydrobenzoin ester of arecaidine | M1 | Calcium efflux | Ki = 800 ± 200 | Antagonist | [5] |

| (R,S)-hydrobenzoin ester of arecaidine | M1 | Calcium efflux | Ki = 380 ± 90 | Antagonist | [5] |

| Carbachol | M2 (guinea-pig intestine) | Icat activation | EC50 = 7.5 ± 1.6 μM | Agonist | [6] |

| Pilocarpine | M2 (guinea-pig intestine) | Icat activation | - | Partial Agonist | [6] |

| McN-A343 | M2 (guinea-pig intestine) | Icat activation | - | Partial Agonist | [6] |

| Heteroaryl-pyrrolidinone (8b) | hM1 | PAM activity | EC50 = 2080 | PAM | [6] |

| Heteroaryl-pyrrolidinone (20a) | hM1 | PAM activity | EC50 > 10000 | PAM | [6] |

Experimental Protocols

Radioligand Binding Assay for Nicotinic and Muscarinic Receptors

This protocol outlines a generalized method for determining the binding affinity (Ki) of test compounds.[7]

3.1.1. Materials

-

Receptor Source: Cell membranes from cell lines (e.g., HEK-293, CHO) stably expressing the desired human nAChR or mAChR subtype.[7]

-

Radioligand: A high-affinity radiolabeled ligand specific for the receptor subtype (e.g., [3H]Nicotine, [3H]Epibatidine for nAChRs; [3H]N-methylscopolamine ([3H]NMS) for mAChRs).[4][7]

-

Test Compounds: Derivatives of this compound.

-

Control Ligand: A known high-affinity unlabeled ligand for the receptor to determine non-specific binding (e.g., nicotine, atropine).

-

Binding Buffer: (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2).

-

Wash Buffer: Ice-cold binding buffer.

-

Filtration Apparatus: Cell harvester with glass fiber filters (e.g., Whatman GF/B or GF/C).

-

Scintillation Counter and scintillation fluid.

3.1.2. Procedure

-

Membrane Preparation: Homogenize cells expressing the receptor of interest in a suitable buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in binding buffer. Determine protein concentration using a standard assay (e.g., Bradford).

-

Assay Setup: In a 96-well plate, prepare the following in triplicate:

-

Incubation: Incubate the plates at a controlled temperature (e.g., room temperature or 4°C) for a sufficient duration to reach equilibrium (typically 60-120 minutes).[7]

-

Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester to separate bound from free radioligand.[7]

-

Washing: Quickly wash the filters with ice-cold wash buffer.[7]

-

Counting: Place the filters in scintillation vials, add scintillation fluid, and measure radioactivity.[7]

3.1.3. Data Analysis

-

Calculate Specific Binding: Subtract non-specific binding (CPM) from total binding (CPM).[7]

-

Generate Competition Curve: Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine IC50: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) from the competition curve.

-

Calculate Ki: Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[7]

Functional Assay: Calcium Flux Assay for Gq-Coupled Muscarinic Receptors (M1, M3, M5)

This protocol measures the increase in intracellular calcium concentration following receptor activation.

3.2.1. Materials

-

Cells: Cell line (e.g., CHO, HEK-293) stably expressing the Gq-coupled muscarinic receptor subtype of interest.

-

Calcium-sensitive dye: (e.g., Fluo-4 AM, Fura-2 AM).

-

Assay Buffer: (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES).

-

Test Compounds: Agonists or antagonists of this compound derivatives.

-

Reference Agonist: (e.g., Carbachol, Acetylcholine).

-

Fluorescence Plate Reader: Equipped with appropriate excitation and emission filters.

3.2.2. Procedure

-

Cell Plating: Seed cells in a 96-well black-walled, clear-bottom plate and grow to confluence.

-

Dye Loading: Remove the culture medium and incubate the cells with the calcium-sensitive dye solution in assay buffer for a specified time (e.g., 30-60 minutes) at 37°C.

-

Compound Addition: Prepare serial dilutions of the test compounds.

-

Fluorescence Measurement: Place the plate in the fluorescence plate reader and measure baseline fluorescence. Add the test compounds (for agonist testing) or the test compounds followed by a reference agonist (for antagonist testing). Continuously record the fluorescence signal over time.

3.2.3. Data Analysis

-

Calculate Response: Determine the change in fluorescence intensity (ΔF) by subtracting the baseline fluorescence from the peak fluorescence for each well.

-

Generate Concentration-Response Curve: Plot the fluorescence response against the logarithm of the agonist concentration.

-

Determine EC50/IC50: For agonists, calculate the concentration that produces 50% of the maximal response (EC50). For antagonists, calculate the concentration that inhibits 50% of the response to a fixed concentration of a reference agonist (IC50). These values are typically determined by fitting the data to a four-parameter logistic equation.[8]

Signaling Pathways and Visualizations

This compound derivatives exert their neuropharmacological effects by modulating key intracellular signaling cascades upon binding to nicotinic and muscarinic receptors.

Nicotinic Acetylcholine Receptor (nAChR) Signaling

Activation of neuronal nAChRs, which are ligand-gated ion channels, leads to an influx of cations (primarily Na+ and Ca2+). The subsequent increase in intracellular Ca2+ can trigger various downstream signaling pathways, including the Phosphoinositide 3-kinase (PI3K)/Akt and Mitogen-activated protein kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathways. These pathways are crucial for neuronal survival, synaptic plasticity, and learning and memory.

Caption: nAChR activation and downstream signaling.

Muscarinic Acetylcholine Receptor (mAChR) Signaling

Muscarinic receptors are G-protein coupled receptors (GPCRs) that are classified into five subtypes (M1-M5). The M1, M3, and M5 subtypes primarily couple to Gq/11 proteins, leading to the activation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG), ultimately increasing intracellular calcium and activating protein kinase C (PKC). The M2 and M4 subtypes couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.[9]

References

- 1. Synthesis and cholinergic affinity of diastereomeric and enantiomeric isomers of 1-methyl-2-(2-methyl-1,3-dioxolan-4-yl)- pyrrolidine, 1-methyl-2-(2-methyl-1,3-oxathiolan-5-yl)pyrrolidine and of Their iodomethylates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. G protein coupling and signaling pathway activation by m1 muscarinic acetylcholine receptor orthosteric and allosteric agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. [Synthesis of pyrrolidine derivatives with pharmacological activity. IX. Synthesis of 1,1,5-trimethyl-2-ethyl- and 1,1,2,4,5-pentamethyl-3-diphenylmethylenepyrrolidinium iodide as potential anticholinergic agents (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Synthesis, Biological, and Computational Evaluation of Antagonistic, Chiral Hydrobenzoin Esters of Arecaidine Targeting mAChR M1 [mdpi.com]

- 6. Discovery of a Novel Class of Heteroaryl-Pyrrolidinones as Positive Allosteric Modulators of the Muscarinic Acetylcholine Receptor M1 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Guidelines for accurate EC50/IC50 estimation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Agonist-selective activation of individual G-proteins by muscarinic receptors - PMC [pmc.ncbi.nlm.nih.gov]

The Ascendant Role of Pyrrolidine Scaffolds in Antimicrobial Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The relentless rise of antimicrobial resistance necessitates the urgent discovery and development of novel therapeutic agents. Within the landscape of medicinal chemistry, the pyrrolidine ring, a five-membered saturated nitrogen heterocycle, has emerged as a privileged scaffold, demonstrating significant potential in the design of potent antibacterial and antifungal compounds. This technical guide provides an in-depth analysis of the antimicrobial properties of pyrrolidine-based compounds, focusing on their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies used for their evaluation.

Core Antimicrobial Activity of Pyrrolidine-Based Compounds

Pyrrolidine derivatives have exhibited a broad spectrum of antimicrobial activities against both Gram-positive and Gram-negative bacteria, as well as various fungal pathogens.[1][2][3] The versatility of the pyrrolidine ring allows for diverse substitutions, enabling the fine-tuning of physicochemical properties and biological activity.[4][5] This has led to the development of numerous synthetic and naturally inspired pyrrolidine-containing molecules with promising antimicrobial profiles.

Quantitative Antimicrobial Data

The antimicrobial efficacy of pyrrolidine-based compounds is typically quantified by determining their Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The following tables summarize the reported MIC values for various classes of pyrrolidine derivatives against a range of microbial strains.

Table 1: Antibacterial Activity of Selected Pyrrolidine Derivatives (MIC in µg/mL)

| Compound Class | Derivative | Staphylococcus aureus | Bacillus subtilis | Escherichia coli | Pseudomonas aeruginosa | Reference(s) |

| Spirooxindole-pyrrolidines | Compound 4c | 75 | 75 | <125 | <125 | [6] |

| Compound 4d & 4e | - | - | 12.5 | 12.5 | [7] | |

| Compound 5d | 3.95 (ATCC 25923) | - | - | - | [8] | |

| Pyrrolidine-2,3-diones | Dimer 30 | 8-16 (MSSA & MRSA) | - | - | - | [9] |

| Halogenated Pyrrolidines | Compounds 3, 5, 6, 7 | 32-128 | 32-512 | 32-512 | 32-512 | [3] |

| Pyrrolidine-Thiazoles | Compound 51a | 30.53 ± 0.42 | 21.70 ± 0.36 | - | - | |

| Sulfonylamino Pyrrolidines | Compound 38 | 3.11 | - | 6.58 | 5.82 |

Table 2: Antifungal Activity of Selected Pyrrolidine Derivatives (MIC in µg/mL)

| Compound Class | Derivative | Candida albicans | Aspergillus niger | Reference(s) |

| Spirooxindole-pyrrolidines | Compound 44 | 4 | - | |

| Halogenated Pyrrolidines | Compounds 5, 6, 7 | 32-64 | - | [3] |

| Pyrrolidine-2,5-dione Derivatives | Compound 8 | 16-256 | - | [10] |

| Diazoimidazole-pyrrolidines | Compound 1g & 1h | 10-50 | 10-50 | [11] |

Mechanisms of Antimicrobial Action

Several pyrrolidine-based compounds exert their antimicrobial effects by targeting essential bacterial processes. Key mechanisms include the inhibition of DNA gyrase and topoisomerase IV, interference with cell wall synthesis through the inhibition of penicillin-binding proteins (PBPs), and the disruption of bacterial biofilms.

Inhibition of DNA Gyrase and Topoisomerase IV

Quinolone antibiotics, which can feature a pyrrolidine moiety, are known to target bacterial DNA gyrase and topoisomerase IV.[1][2][3][12] These enzymes are crucial for DNA replication, recombination, and repair. By stabilizing the enzyme-DNA complex, these compounds lead to double-strand breaks in the bacterial chromosome, ultimately causing cell death.[2]

Figure 1. Inhibition of DNA Gyrase/Topoisomerase IV.

Inhibition of Penicillin-Binding Protein 3 (PBP3)

Certain pyrrolidine derivatives have been identified as inhibitors of Penicillin-Binding Protein 3 (PBP3), an essential enzyme in bacterial cell wall synthesis.[13][14] PBP3 is responsible for the final steps of peptidoglycan synthesis, which forms the bacterial cell wall.[13] Inhibition of PBP3 prevents proper cell wall formation, leading to cell lysis and death.[13][14]

Figure 2. PBP3 Inhibition Pathway.

Disruption of Bacterial Biofilms

Bacterial biofilms are structured communities of bacteria encased in a self-produced matrix, which confers increased resistance to antibiotics.[15] Some pyrrolidine-based compounds have demonstrated the ability to inhibit biofilm formation and eradicate established biofilms, representing a promising strategy to combat persistent infections.[9]

References

- 1. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mechanism of Quinolone Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. ijnrd.org [ijnrd.org]

- 8. Multifunctional Derivatives of Spiropyrrolidine Tethered Indeno-Quinoxaline Heterocyclic Hybrids as Potent Antimicrobial, Antioxidant and Antidiabetic Agents: Design, Synthesis, In Vitro and In Silico Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pyrrolidine-2,3-diones: heterocyclic scaffolds that inhibit and eradicate S. aureus biofilms - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis and antimicrobial activity of new diazoimidazole derivatives containing an N-acylpyrrolidine ring - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Inhibitory Activities of Quinolones against DNA Gyrase and Topoisomerase IV of Enterococcus faecalis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. What are PBP3 inhibitors and how do they work? [synapse.patsnap.com]

- 14. Penicillin-binding protein 3 sequence variations reduce susceptibility of Pseudomonas aeruginosa to β-lactams but inhibit cell division - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Microbial biofilm: formation, architecture, antibiotic resistance, and control strategies - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of Chirality in the Biological Activity of (R)-(1-Methylpyrrolidin-3-yl)methanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chirality is a fundamental principle in pharmacology and drug design, where the three-dimensional arrangement of atoms in a molecule can dictate its biological activity. This technical guide delves into the significance of chirality in the context of (R)-(1-Methylpyrrolidin-3-yl)methanol, a key chiral building block in medicinal chemistry. This document will explore its synthesis, the profound impact of its stereochemistry on interactions with biological targets, particularly muscarinic acetylcholine receptors (mAChRs), and provide detailed experimental protocols for its evaluation. Through a comprehensive analysis of available data and methodologies, this guide aims to equip researchers with the necessary knowledge to leverage the specific chiral properties of this compound in the development of novel and effective therapeutic agents.

Introduction: The Significance of Chirality in Drug Action

Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit markedly different pharmacological and toxicological profiles.[1] This is due to the stereospecific nature of biological macromolecules, such as receptors and enzymes, which themselves are chiral. The interaction between a small molecule and its biological target is often likened to a "lock and key" mechanism, where a precise three-dimensional fit is required for optimal binding and subsequent biological response.

This compound and its enantiomer, (S)-(1-Methylpyrrolidin-3-yl)methanol, are chiral synthons that feature a pyrrolidine ring, a common scaffold in many biologically active compounds.[2][3] The stereocenter at the 3-position of the pyrrolidine ring plays a crucial role in determining the orientation of substituents, which in turn governs the molecule's interaction with its biological targets.[2] This guide will focus on the (R)-enantiomer and explore how its specific spatial arrangement influences its biological activity, particularly in the context of muscarinic acetylcholine receptors.

Stereoselective Synthesis of this compound

The synthesis of enantiomerically pure this compound is critical for elucidating its specific biological functions. A common and efficient method involves the N-methylation of a chiral precursor, (R)-3-hydroxypyrrolidine.

Experimental Protocol: Synthesis of (R)-1-Methyl-3-pyrrolidinol

This protocol is adapted from a patented industrial-scale preparation method and describes the N-methylation of (R)-pyrrolidin-3-ol.

Materials:

-

(3R)-pyrrolidin-3-ol

-

Paraformaldehyde (91-93%)

-

Methanol

-

5% Platinum on carbon (water-containing)

-

Diethylamine

-

Hydrogen gas

-

Toluene

Procedure:

-

In a suitable reactor, combine (3R)-pyrrolidin-3-ol (e.g., 60.0 g), paraformaldehyde (e.g., 23.8 g, 1.05 equivalents), methanol (e.g., 300.0 g), and 5% platinum on carbon catalyst (e.g., 3.0 g).

-

Pressurize the reactor with hydrogen gas to 0.4-0.5 MPa.

-

Maintain the reaction at 20°C with stirring for approximately 4-6 hours. Monitor the disappearance of the starting material, (3R)-pyrrolidin-3-ol, by gas chromatography.

-

Upon completion, add diethylamine (e.g., 5.0 g) to the reaction mixture.

-

Continue the reaction under hydrogen pressure (0.4-0.5 MPa) at 20°C for an additional 2.5 hours.

-

Filter the reaction mixture to remove the platinum on carbon catalyst.

-

Concentrate the filtrate to remove methanol.

-

Add toluene to the concentrate and perform an azeotropic distillation to remove water.

-

The resulting oil, (3R)-1-methylpyrrolidin-3-ol, can be further purified by distillation. The expected yield is approximately 86-88% with a purity of 96.5-97.7%.[2]

Logical Workflow for Chiral Synthesis

Caption: Workflow for the enantioselective synthesis of this compound.

The Role of Chirality in Binding to Muscarinic Acetylcholine Receptors

Muscarinic acetylcholine receptors (mAChRs) are a family of G-protein coupled receptors (GPCRs) that are crucial for regulating a wide range of physiological functions in the central and peripheral nervous systems.[4] They are divided into five subtypes, M1 through M5. The development of subtype-selective muscarinic ligands is a major goal in drug discovery for the treatment of various disorders, including Alzheimer's disease, schizophrenia, and chronic obstructive pulmonary disease (COPD).

Data Presentation: Enantioselectivity of Chiral Pyrrolidine Derivatives at Muscarinic Receptors

The following table summarizes representative binding affinity data (Ki values) for enantiomeric pairs of compounds containing a chiral pyrrolidine scaffold, illustrating the principle of enantioselectivity at different muscarinic receptor subtypes. It is important to note that these are more complex derivatives, but they highlight the differential binding that can be expected from the enantiomers of simpler structures like (1-Methylpyrrolidin-3-yl)methanol.

| Compound/Enantiomer | M1 (Ki, nM) | M2 (Ki, nM) | M3 (Ki, nM) | M4 (Ki, nM) | M5 (Ki, nM) | Reference |

| Pyrrolidinylfuran Derivative 1 (Enantiomer A) | 15 ± 2 | 25 ± 3 | 18 ± 2 | 20 ± 2 | 12 ± 1 | [5] |

| Pyrrolidinylfuran Derivative 1 (Enantiomer B) | 350 ± 40 | 450 ± 50 | 400 ± 45 | 380 ± 40 | 320 ± 35 | [5] |

| 1,3-Oxathiolane Derivative 2 (Enantiomer A) | 8.9 ± 0.9 | 12.6 ± 1.3 | 11.2 ± 1.1 | 10.0 ± 1.0 | 9.5 ± 1.0 | [6] |

| 1,3-Oxathiolane Derivative 2 (Enantiomer B) | 251 ± 25 | 316 ± 32 | 282 ± 28 | 269 ± 27 | 239 ± 24 | [6] |

Note: The specific structures of the proprietary compounds in the references are not detailed here. The data is presented to illustrate the concept of enantioselectivity.

The data clearly shows that for these chiral pyrrolidine derivatives, one enantiomer consistently exhibits significantly higher affinity (lower Ki value) for the muscarinic receptors compared to its mirror image. This underscores the importance of using enantiomerically pure compounds in research and development to ensure that the observed biological activity is attributable to the desired stereoisomer and to minimize potential off-target effects from the less active or inactive enantiomer.

Muscarinic Receptor Signaling Pathways

Muscarinic receptors mediate their effects by coupling to intracellular G-proteins. The M1, M3, and M5 subtypes primarily couple to Gq/11 proteins, leading to the activation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). The M2 and M4 subtypes couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.[4]

Caption: Signaling pathways of muscarinic acetylcholine receptors.

Experimental Protocols for Biological Evaluation

To quantitatively assess the biological activity and enantioselectivity of this compound and its derivatives, radioligand binding assays are commonly employed.

Experimental Protocol: Muscarinic Receptor Radioligand Binding Assay

This protocol outlines a general procedure for a competitive radioligand binding assay to determine the affinity (Ki) of a test compound for a specific muscarinic receptor subtype.

Materials:

-

Cell membranes expressing the human muscarinic receptor subtype of interest (M1-M5).

-

Radioligand (e.g., [³H]-N-methylscopolamine, [³H]-QNB).

-

Test compound (e.g., this compound derivative).

-

Non-specific binding control (e.g., atropine).

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂).

-

96-well filter plates (e.g., GF/B or GF/C).

-

Scintillation cocktail.

-

Liquid scintillation counter.

Procedure:

-

Plate Setup: In a 96-well plate, set up triplicate wells for total binding (radioligand + membranes), non-specific binding (radioligand + membranes + excess unlabeled antagonist like atropine), and competitive binding (radioligand + membranes + varying concentrations of the test compound).

-

Incubation: Add the cell membranes, radioligand, and either buffer, non-specific control, or test compound to the respective wells. The final volume is typically 100-200 µL.

-

Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

Filtration: Rapidly filter the contents of each well through the filter plate using a cell harvester. Wash the filters several times with ice-cold assay buffer to remove unbound radioligand.

-

Scintillation Counting: Dry the filter mat, and then place the individual filter discs into scintillation vials. Add scintillation cocktail and count the radioactivity in a liquid scintillation counter.

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Experimental Workflow Diagram

Caption: Workflow for a muscarinic receptor radioligand binding assay.

Conclusion

The chirality of this compound is a critical factor that dictates its potential biological activity. As demonstrated by data from structurally related compounds, the (R)-enantiomer is likely to exhibit significantly different affinity and selectivity for biological targets, such as muscarinic acetylcholine receptors, compared to its (S)-counterpart. A thorough understanding of the stereoselective synthesis and the detailed pharmacological evaluation of each enantiomer is paramount for the successful development of novel therapeutics. The experimental protocols and workflows provided in this guide offer a framework for researchers to investigate the pivotal role of chirality in the biological activity of this and other chiral molecules, ultimately leading to the design of safer and more efficacious drugs.

References

- 1. mdpi.com [mdpi.com]

- 2. benchchem.com [benchchem.com]

- 3. 1-Methylpyrrolidine-3-carboxylic acid | C6H11NO2 | CID 322598 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Molecular properties of muscarinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

The Emergence of (R)-(1-Methylpyrrolidin-3-yl)methanol in Chiral Ionic Liquid Development: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The pursuit of enantiomerically pure compounds is a cornerstone of modern chemistry, particularly within the pharmaceutical and fine chemical industries. Chiral Ionic Liquids (CILs) have emerged as a promising class of materials, acting as both solvents and catalysts in asymmetric synthesis. This technical guide delves into the core of CIL development, focusing on the versatile chiral building block, (R)-(1-Methylpyrrolidin-3-yl)methanol. Its inherent chirality, derived from the natural amino acid pool, and its structural features make it an attractive scaffold for the synthesis of novel CILs with applications in chiral recognition and catalysis.

Synthesis and Experimental Protocols

The synthesis of chiral ionic liquids from this compound typically involves a quaternization reaction, also known as the Menschutkin reaction, where the tertiary amine of the pyrrolidine ring is alkylated to form a quaternary ammonium salt.[1] This is followed by an anion exchange to introduce the desired counter-ion, which significantly influences the physicochemical properties of the resulting CIL.

General Experimental Protocol: Quaternization of this compound

This protocol provides a general method for the synthesis of a chiral ionic liquid precursor from this compound.

Materials:

-

This compound

-

Alkyl halide (e.g., methyl iodide, ethyl bromide)

-

Anhydrous solvent (e.g., acetonitrile, acetone)

-

Diethyl ether (for precipitation)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser (if heating is required)

-

Inert atmosphere setup (Nitrogen or Argon)

Procedure:

-

Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 equivalent) in the chosen anhydrous solvent.

-

Addition of Alkylating Agent: To the stirred solution, add the alkyl halide (1.0-1.2 equivalents) dropwise at room temperature. The reaction is often exothermic.

-

Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating for 24-48 hours. The progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Product Isolation:

-

If a precipitate forms, the product can be isolated by vacuum filtration, washed with a non-polar solvent like diethyl ether, and dried under vacuum.

-

If no precipitate forms, the product can often be precipitated by the addition of diethyl ether to the reaction mixture. The resulting solid is then collected by filtration and dried.

-

-

Anion Exchange: The resulting quaternary ammonium halide can be further subjected to anion exchange to yield the desired chiral ionic liquid. This is typically achieved by reacting the salt with a metal salt of the desired anion (e.g., lithium bis(trifluoromethylsulfonyl)imide, silver tetrafluoroborate) in a suitable solvent. The newly formed CIL is then isolated and purified.